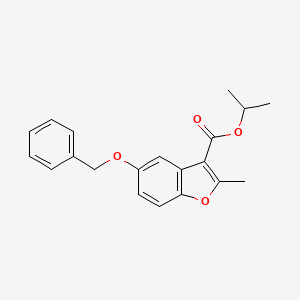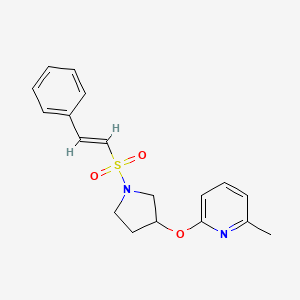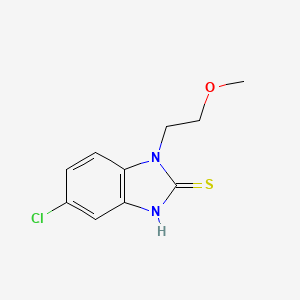
(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Novel Metal-based Chemotherapy
The study by Navarro et al. (2000) explored the preparation and characterization of metal complexes with imidazole derivatives, aiming at novel chemotherapy approaches against tropical diseases. The research detailed the synthesis of copper and gold complexes with CTZ and KTZ (where CTZ and KTZ are imidazole derivatives), their structural determination, and potential application in the treatment of diseases prevalent in tropical regions. The findings suggest these complexes could offer a new pathway for metal-based chemotherapy, highlighting the significance of imidazole derivatives in developing therapeutic agents.
Molecular Interaction with CB1 Cannabinoid Receptor
Another study by Shim et al. (2002) investigated the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, utilizing an imidazole derivative for structural analysis and receptor binding studies. This research provides insights into the antagonist's conformational preferences and its implications for receptor interaction, offering a foundation for understanding the molecular basis of receptor antagonism and potential therapeutic applications.
Antimicrobial Activity of Pyridine Derivatives
Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including imidazole-linked compounds, to evaluate their antimicrobial activity. This study contributes to the search for new antimicrobial agents by demonstrating the variable and modest activity of these compounds against bacteria and fungi, underscoring the potential of imidazole derivatives in antimicrobial drug development.
Synthesis and Properties of Azoles
Research by Shvekhgeimer and Mikheichev (1971) on the synthesis and properties of azoles, including derivatives of imidazoles, highlighted the versatility of these compounds in creating heterocyclic compounds with potential pharmacological applications. This foundational work supports the ongoing exploration of imidazole derivatives for various scientific and therapeutic purposes.
Antimicrobial and Cytotoxic Activities
Gan, Fang, and Zhou (2010) designed and synthesized azole-containing piperazine derivatives, investigating their antibacterial, antifungal, and cytotoxic activities. The study demonstrated that most compounds exhibited moderate to significant activities, with specific derivatives showing remarkable antimicrobial efficacy and potential as lead compounds for further drug development.
Wirkmechanismus
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Safety and Hazards
Zukünftige Richtungen
There is a great importance of heterocyclic ring containing drugs . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases .
Eigenschaften
IUPAC Name |
[4-(1-methylimidazol-2-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O.ClH/c1-21-6-5-20-15(21)23-9-7-22(8-10-23)14(24)12-3-2-4-13(11-12)16(17,18)19;/h2-6,11H,7-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFZSYZCNMULNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methylbenzo[d]thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2783319.png)
![2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B2783321.png)


![4-(2,6-Dimethylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2783325.png)
![N-Methyl-N-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2783326.png)



![2-[(2-Hydroxy-2-methylpropyl)amino]-4-nitropyridin-1-ium-1-olate](/img/structure/B2783331.png)

![1-(benzo[d]isoxazol-3-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)methanesulfonamide](/img/structure/B2783333.png)
![5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2783334.png)
![Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B2783336.png)
